

Physical and chemical properties of MgCl₂·4H₂O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium chloride tetrahydrate*

Cat. No.: *B12737795*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Magnesium Chloride Tetrahydrate** (MgCl₂·4H₂O)

Introduction

Magnesium chloride is an inorganic salt that exists in various hydrated forms, with the general formula MgCl₂·n H₂O.^[1] These hydrates are white or colorless crystalline solids highly soluble in water.^[1] **Magnesium chloride tetrahydrate** (MgCl₂·4H₂O) is a specific hydrate of magnesium chloride, indicating that four water molecules are associated with each formula unit of magnesium chloride. This document provides a comprehensive overview of the physical and chemical properties of MgCl₂·4H₂O, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

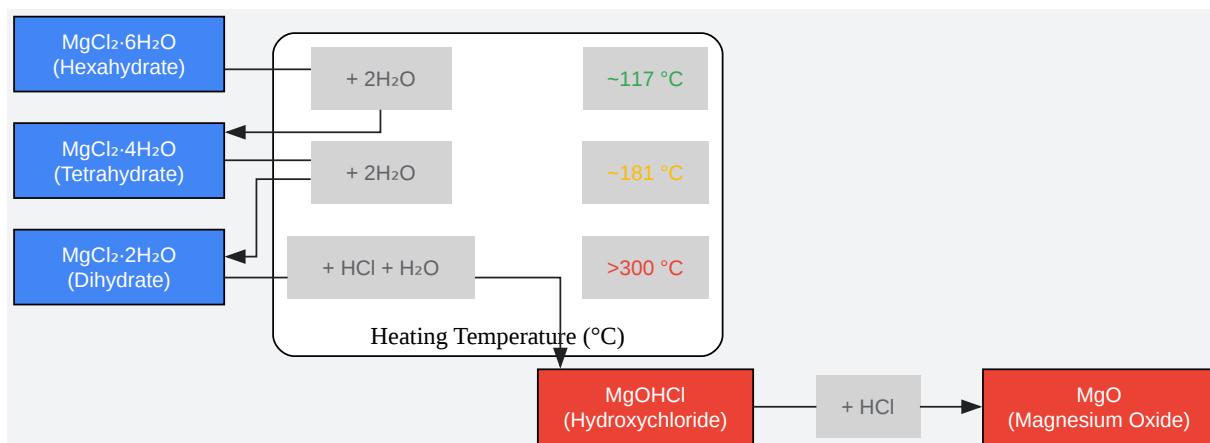
The fundamental physical and chemical characteristics of **magnesium chloride tetrahydrate** are summarized below. These properties are crucial for its handling, application, and integration into various scientific and industrial processes.

Data Presentation: Quantitative Properties

Property	Value
Molecular Weight	167.27 g/mol [2]
Appearance	White or colorless crystalline solid [1][3]
Density	Data for the tetrahydrate is not readily available; for comparison, the anhydrous form has a density of 2.32 g/cm ³ and the hexahydrate is 1.569 g/cm ³ [1]
Melting Point	Decomposes upon heating. The transition from hexahydrate to tetrahydrate occurs at 116.7 °C, and the transition from tetrahydrate to dihydrate occurs at 181 °C [1]
Solubility in Water	Highly soluble. The solubility of the anhydrous form is 54.3 g/100 mL at 20 °C. [1][4] The presence of hydration water generally increases solubility. [3]
pH of Aqueous Solution	An aqueous solution of MgCl ₂ is expected to be slightly acidic, with a calculated pH of approximately 6.24 for a 0.1 M solution, though it is often considered effectively neutral. [5][6]

Qualitative Properties

- **Hygroscopic Nature:** Magnesium chloride and its hydrates are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[\[7\]](#) This deliquescence can lead to the solid turning into a liquid.[\[1\]](#)
- **Crystal Structure:** The structure of MgCl₂·4H₂O consists of MgCl₂(H₂O)₄ octahedra with a trans configuration. These octahedra are interconnected through a complex network of O—H…Cl hydrogen bonds.[\[8\]](#)


Chemical Behavior

Thermal Decomposition

Upon heating, hydrated magnesium chloride does not simply lose its water of crystallization to form the anhydrous salt. Instead, it undergoes a series of dehydration and hydrolysis reactions. [9][10] The process for the hexahydrate, which decomposes to the tetrahydrate, is as follows:

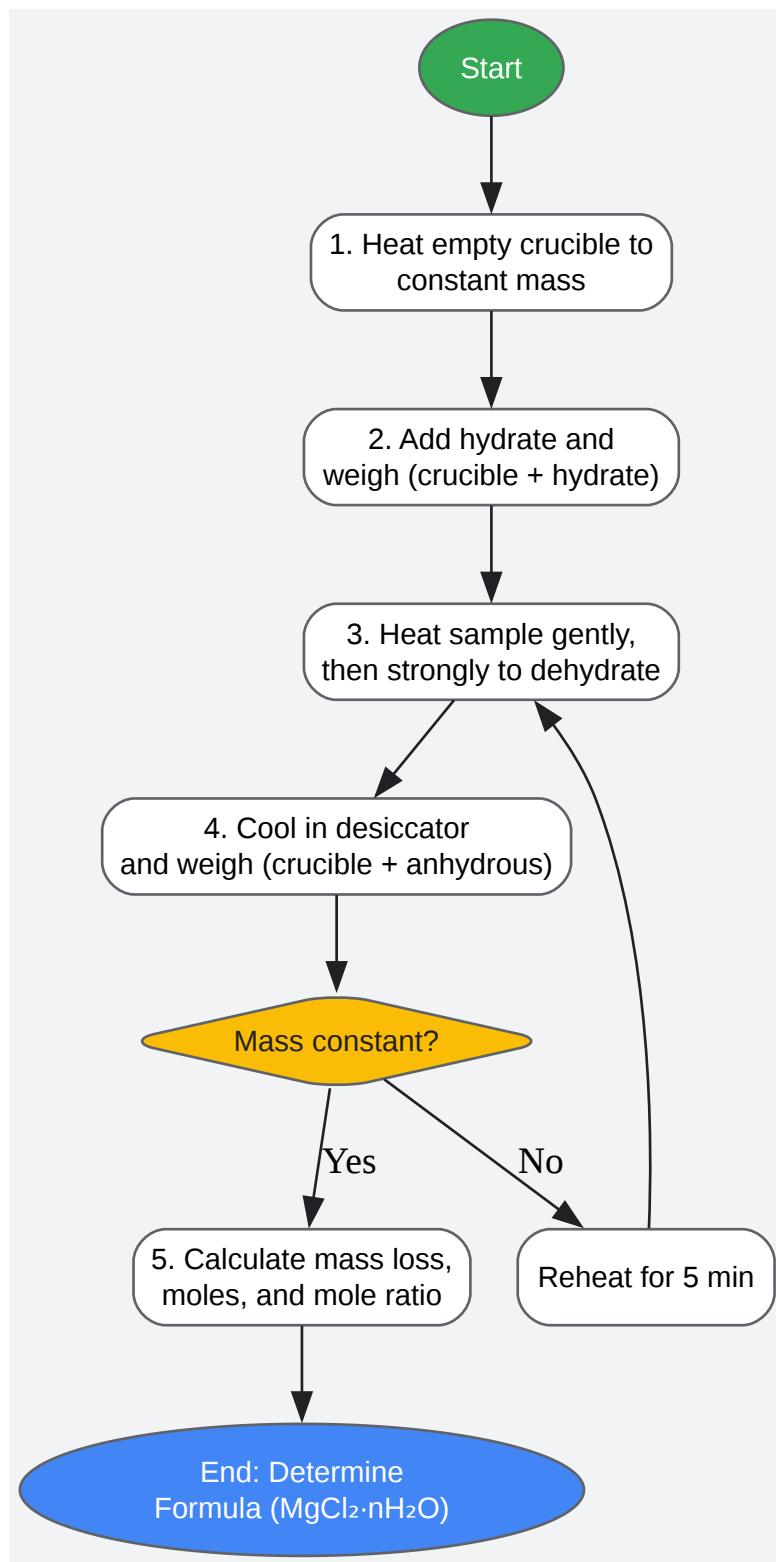
- $\text{MgCl}_2 \cdot 6\text{H}_2\text{O} \rightarrow \text{MgCl}_2 \cdot 4\text{H}_2\text{O} + 2\text{H}_2\text{O}$ (occurs around 69-116.7 °C)[1][10]
- $\text{MgCl}_2 \cdot 4\text{H}_2\text{O} \rightarrow \text{MgCl}_2 \cdot 2\text{H}_2\text{O} + 2\text{H}_2\text{O}$ (occurs around 129-181 °C)[1][10]
- Further heating leads to the formation of magnesium hydroxychloride (MgOHCl) and eventually magnesium oxide (MgO) at higher temperatures (above 400 °C), releasing hydrogen chloride (HCl) gas.[10][11]

The thermal decomposition is a critical consideration in the production of anhydrous MgCl_2 , which is a precursor to magnesium metal.[1]

[Click to download full resolution via product page](#)

Thermal decomposition pathway of magnesium chloride hydrates.

Experimental Protocols


Detailed methodologies for characterizing the properties of $\text{MgCl}_2 \cdot 4\text{H}_2\text{O}$ are essential for reproducible research.

Protocol 1: Determination of the Formula of a Hydrate

This protocol determines the number of water molecules in a hydrate sample by measuring the mass loss upon heating.

Methodology:

- Crucible Preparation: Heat a clean porcelain crucible and its cover to red-hot for approximately 3 minutes to remove any volatile impurities and moisture. Allow it to cool to room temperature and weigh it accurately to the nearest 0.001 g. Repeat the heating and cooling process until a constant mass is achieved.[12][13]
- Sample Preparation: Add approximately 1-2 grams of the magnesium chloride hydrate to the pre-weighed crucible. Record the total mass of the crucible, cover, and hydrate.
- Dehydration: Place the crucible with the sample on a clay triangle supported by a ring stand. Heat the crucible gently at first to avoid spattering, then increase the heat strongly for 10-15 minutes to drive off the water of hydration.[12][14]
- Cooling and Weighing: After heating, allow the crucible and its contents (now the anhydrous salt) to cool completely to room temperature in a desiccator to prevent reabsorption of atmospheric moisture. Weigh the crucible, cover, and anhydrous salt.
- Constant Mass Confirmation: Reheat the crucible for another 5 minutes, cool, and reweigh. Repeat this step until two consecutive weighings agree within ± 0.001 g, ensuring all water has been removed.[12]
- Calculation:
 - Calculate the mass of the water lost (initial mass of hydrate - final mass of anhydrous salt).
 - Convert the mass of water lost and the mass of the anhydrous $MgCl_2$ to moles.
 - Determine the mole ratio of water to anhydrous $MgCl_2$ to find the value of 'n' in $MgCl_2 \cdot nH_2O$.

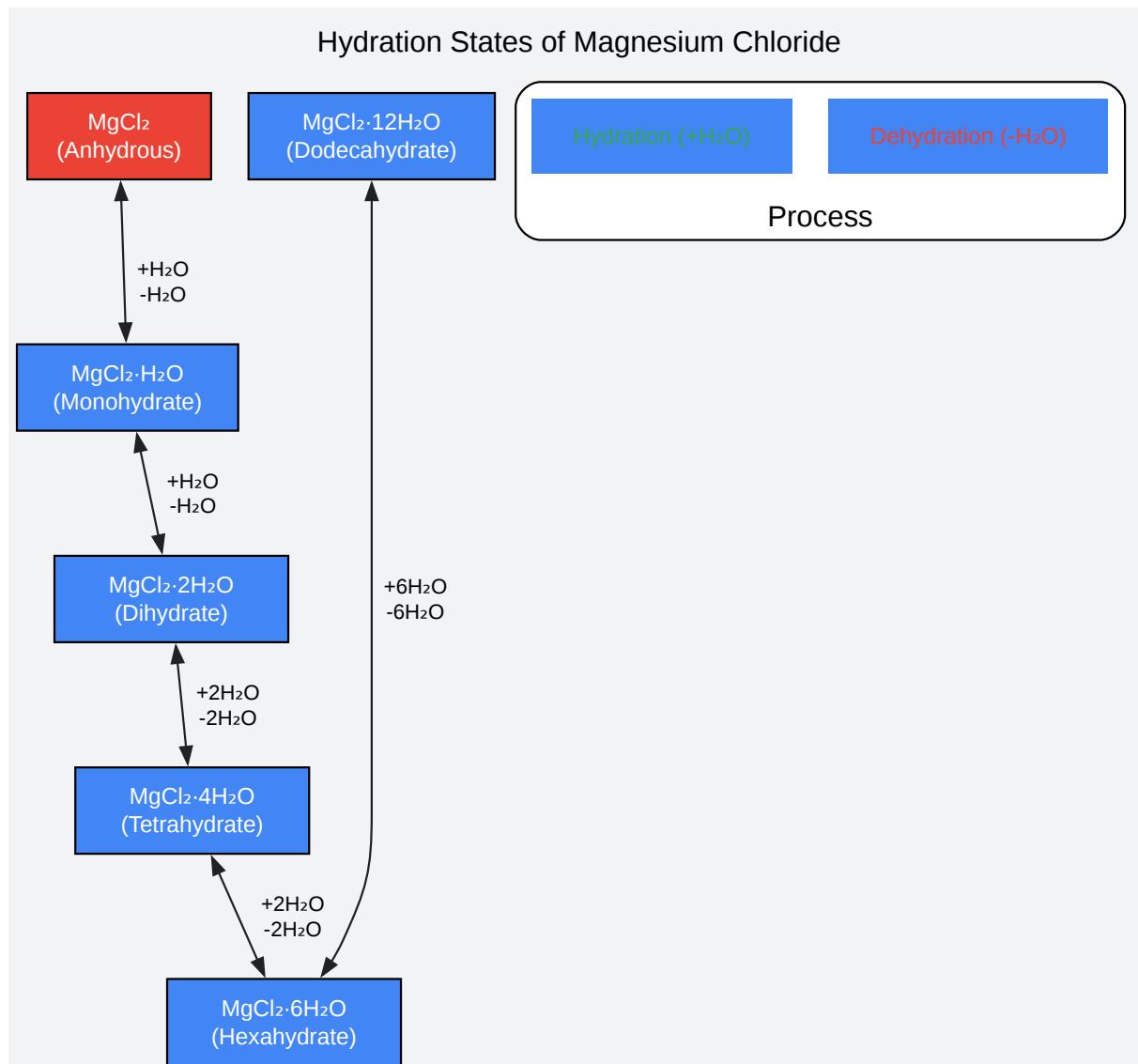
[Click to download full resolution via product page](#)

Experimental workflow for determining the formula of a hydrate.

Protocol 2: Determination of Solubility

This protocol describes a method for determining the solubility of $\text{MgCl}_2 \cdot 4\text{H}_2\text{O}$ in water at various temperatures.

Methodology:


- Saturated Solution Preparation: To a known volume of distilled water, add an excess of the $\text{MgCl}_2 \cdot 4\text{H}_2\text{O}$ salt. Heat the mixture while stirring until all the salt dissolves, creating an unsaturated solution at a high temperature.[15]
- Saturation Temperature Determination: Allow the solution to cool slowly while stirring continuously. The temperature at which the first crystals of salt begin to reappear is the saturation temperature for that specific concentration.[15]
- Data Point Collection:
 - Record the saturation temperature and the concentration (calculated from the initial mass of salt and volume of water).
 - Add a precise, small volume of distilled water to the test tube to dilute the solution.[15]
 - Reheat the solution until all the salt dissolves again.
 - Repeat the cooling process to find the new, lower saturation temperature for the diluted solution.
- Solubility Curve: Repeat step 3 several times to obtain a series of data points (solubility vs. temperature). Plot these points to generate a solubility curve, which graphically represents the solubility of the salt over a range of temperatures.[15]

Protocol 3: Thermal Decomposition Analysis

This protocol outlines the use of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study the thermal decomposition of $\text{MgCl}_2 \cdot 4\text{H}_2\text{O}$.

Methodology:

- Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.
- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of $\text{MgCl}_2 \cdot 4\text{H}_2\text{O}$ into an appropriate crucible (e.g., alumina).
- Experimental Conditions:
 - Heat the sample from ambient temperature to approximately 600 °C. The upper temperature limit should be sufficient to observe the formation of MgO .[\[16\]](#)
 - Use a controlled heating rate, for example, 5 or 10 °C/min.[\[10\]](#)
 - Conduct the analysis under an inert atmosphere (e.g., nitrogen gas) to prevent unwanted side reactions.
- Data Analysis:
 - The TGA curve will show mass loss as a function of temperature, corresponding to the sequential loss of water molecules and HCl .[\[17\]](#)
 - The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions, melting, and decomposition reactions.[\[17\]](#)
 - Correlate the steps in the TGA curve with the peaks in the DSC curve to identify the temperatures and enthalpy changes associated with each stage of the decomposition process (e.g., $\text{MgCl}_2 \cdot 6\text{H}_2\text{O} \rightarrow \text{MgCl}_2 \cdot 4\text{H}_2\text{O}$, etc.).[\[10\]](#)

[Click to download full resolution via product page](#)

Reversible transitions between hydrated states of MgCl₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium chloride - Wikipedia [en.wikipedia.org]
- 2. Magnesium chloride tetrahydrate | Cl₂H₈MgO₄ | CID 20565568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Magnesium Chloride: Formula, Properties, Uses & Side Effects [vedantu.com]
- 4. Magnesium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. acid base - MgCl₂ acidic or neutral in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Explanation about chemicals - Magnesium chloride, an interesting substance - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 8. researchgate.net [researchgate.net]
- 9. chemygostar.com [chemygostar.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2015150325A1 - Thermal decomposition of magnesium chloride - Google Patents [patents.google.com]
- 12. slavensbiology.weebly.com [slavensbiology.weebly.com]
- 13. bu.edu [bu.edu]
- 14. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]
- 15. fountainheadpress.com [fountainheadpress.com]
- 16. data.epo.org [data.epo.org]
- 17. uh-ir.tdl.org [uh-ir.tdl.org]
- To cite this document: BenchChem. [Physical and chemical properties of MgCl₂·4H₂O]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12737795#physical-and-chemical-properties-of-mgcl2-4h2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com